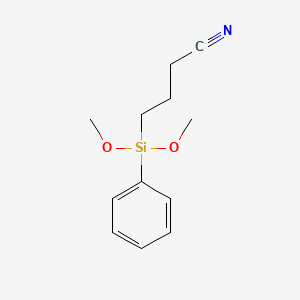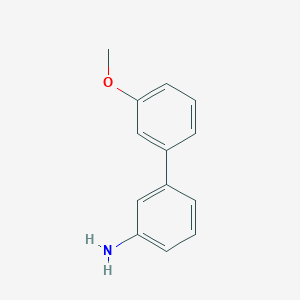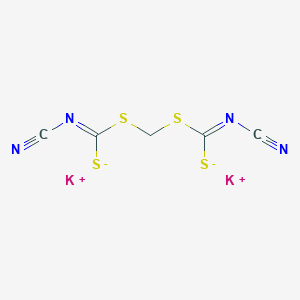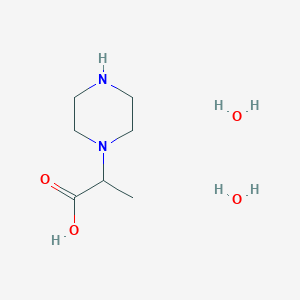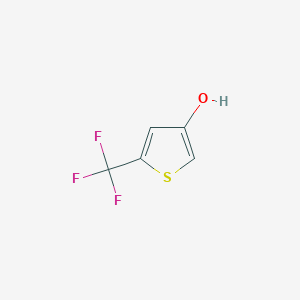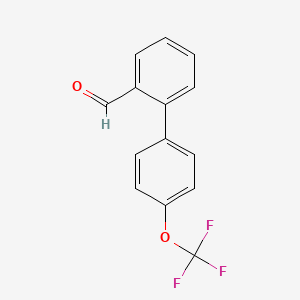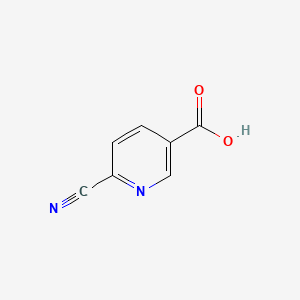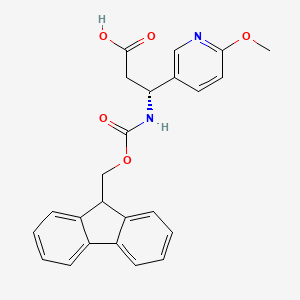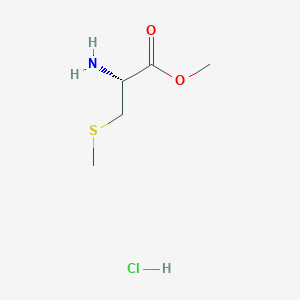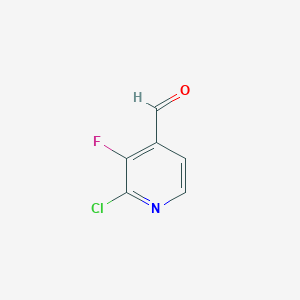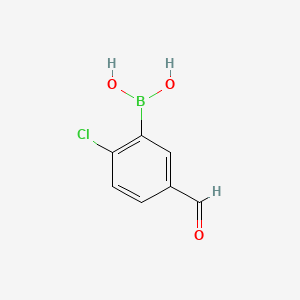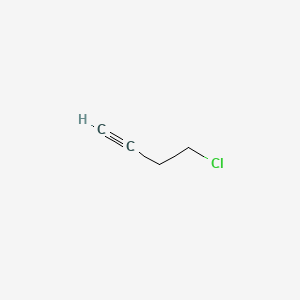
4-クロロ-1-ブチン
概要
説明
4-Chloro-1-butyne is an organic compound with the molecular formula C₄H₅Cl. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
科学的研究の応用
4-Chloro-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: 4-Chloro-1-butyne is utilized in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-1-butyne can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride, resulting in the substitution of the hydroxyl group with a chlorine atom. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: In an industrial setting, 4-Chloro-1-butyne is often produced via the chlorination of 1-butyne. This process involves the addition of chlorine gas to 1-butyne in the presence of a catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Chloro-1-butyne undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different substituted alkynes.
Addition Reactions: The triple bond in 4-Chloro-1-butyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used under basic conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under ambient or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products:
Nucleophilic Substitution: Substituted alkynes with various functional groups.
Addition Reactions: Dihaloalkanes, haloalkenes.
Oxidation and Reduction: Carbonyl compounds, alkenes, alkanes.
作用機序
The mechanism of action of 4-Chloro-1-butyne involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon-carbon triple bond more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which 4-Chloro-1-butyne is used.
類似化合物との比較
1-Butyne: A simple alkyne with a carbon-carbon triple bond but without the chlorine substituent.
4-Bromo-1-butyne: Similar to 4-Chloro-1-butyne but with a bromine atom instead of chlorine.
Propargyl Chloride: An alkyne with a chlorine substituent on the terminal carbon.
Uniqueness: 4-Chloro-1-butyne is unique due to the presence of both a chlorine atom and a carbon-carbon triple bond. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The chlorine atom enhances the electrophilicity of the triple bond, facilitating various nucleophilic substitution and addition reactions that are not as readily achievable with other alkynes.
特性
IUPAC Name |
4-chlorobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCALDUUTBUBDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199873 | |
| Record name | 4-Chloro-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51908-64-6 | |
| Record name | 4-Chloro-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


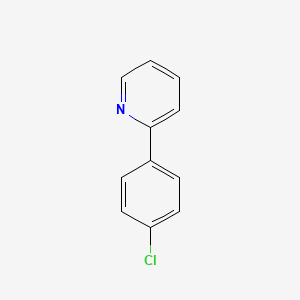
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)
